![molecular formula C22H16N2O3S2 B2691291 N-(芴并[1,2-d]噻唑-8-基)-3-(苯基砜基)丙酰胺 CAS No. 892855-30-0](/img/structure/B2691291.png)

N-(芴并[1,2-d]噻唑-8-基)-3-(苯基砜基)丙酰胺

货号 B2691291

CAS 编号:

892855-30-0

分子量: 420.5

InChI 键: ZRWAAEMQXSXMJZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

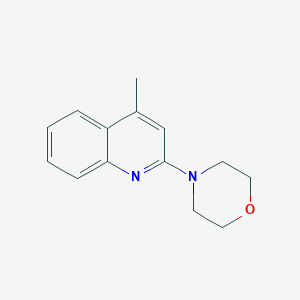

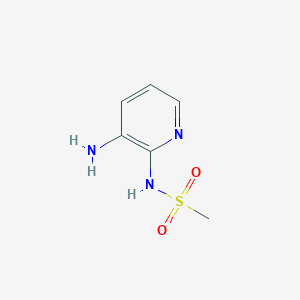

“N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide” is a complex organic compound. It contains an acenaphtho[1,2-d]thiazol-8-yl group, a phenylsulfonyl group, and a propanamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The acenaphtho[1,2-d]thiazol-8-yl group would likely contribute to the planarity of the molecule . The phenylsulfonyl group and the propanamide group could potentially introduce some steric hindrance .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The thiazole ring in the acenaphtho[1,2-d]thiazol-8-yl group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the planarity of the molecule could influence its stacking behavior and hence its solid-state properties .科学研究应用

Antimicrobial Applications

- A study synthesized heterocyclic compounds incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents. These compounds demonstrated promising results in both antibacterial and antifungal activities (Darwish et al., 2014).

Herbicidal Activity

- Research into sulfonylurea and related compounds established biophore models for ALS inhibitors, used in herbicides. N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and triazolopyrimidinesulfonamide synthesized in this study showed significant herbicidal activities, validating the biophore model (Ren et al., 2000).

Anti-Inflammatory and Analgesic Properties

- A series of novel compounds synthesized from celecoxib derivatives were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Some compounds showed potential as therapeutic agents due to their favorable activity profiles and lower tissue damage compared to controls (Küçükgüzel et al., 2013).

Anticonvulsant Effects

- In a study synthesizing derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, some compounds exhibited significant anticonvulsant activity, offering potential as new anticonvulsive drugs (Farag et al., 2012).

Optoelectronic Applications

- Thiazole-based polythiophenes were investigated for their optoelectronic properties. These polymers, synthesized through electrochemical polymerization, displayed potential for applications in optoelectronics due to their satisfactory switching times and optical contrasts (Camurlu & Guven, 2015).

Carbonic Anhydrase Inhibitors

- A series of benzenesulfonamide derivatives were synthesized and evaluated as inhibitors of human carbonic anhydrase isoenzymes. These compounds were primarily weak inhibitors but offered insights into the development of more selective inhibitors with secondary sulfonamide functionalities (Mishra et al., 2016).

Antiviral Activity

- A study explored the synthesis of (quinazolin-4-ylamino)methyl-phosphonates and their antiviral activity against Tobacco mosaic virus (TMV). Some synthesized compounds displayed varying degrees of antiviral activity, indicating their potential in antiviral applications (Luo et al., 2012).

Antimalarial and COVID-19 Research

- Reactivity investigation of N-(phenylsulfonyl)acetamide derivatives revealed antimalarial activity and potential application in COVID-19 drug research. Theoretical and molecular docking studies suggested these compounds' efficacy against malaria and potential against SARS-CoV-2 (Fahim & Ismael, 2021).

未来方向

属性

IUPAC Name |

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3-(benzenesulfonyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3S2/c25-18(12-13-29(26,27)15-8-2-1-3-9-15)23-22-24-20-16-10-4-6-14-7-5-11-17(19(14)16)21(20)28-22/h1-11H,12-13H2,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWAAEMQXSXMJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

4-Methyl-2-morpholinoquinoline

79140-31-1

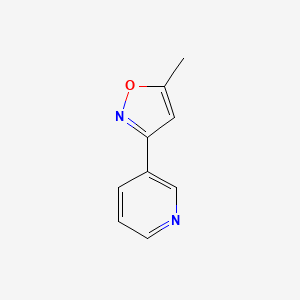

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2691209.png)

![6-Cyclopropyl-3-[2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]ethyl]pyrimidin-4-one](/img/structure/B2691213.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2691223.png)

![1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2691224.png)

![2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2691228.png)

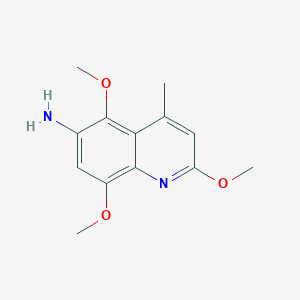

![3-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide](/img/structure/B2691231.png)